molecular formula C9H13NO2S B12080719 N,3,5-Trimethylbenzene-1-sulfonamide

N,3,5-Trimethylbenzene-1-sulfonamide

Cat. No.: B12080719
M. Wt: 199.27 g/mol
InChI Key: DGOKPCFPTSBYRH-UHFFFAOYSA-N
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Description

N,3,5-Trimethylbenzene-1-sulfonamide (CAS 1248079-31-3) is a sulfur-containing organic compound with the molecular formula C9H13NO2S and a molecular weight of 199.27 g/mol . This compound belongs to the emerging and promising class of sulfonimidamides, which are increasingly recognized as versatile pharmacophores in medicinal chemistry and drug discovery . Sulfonimidamides are considered the mono-aza analogues of traditional sulfonamides, offering superior properties for molecular design, including high stability, favorable physicochemical profiles, and multiple hydrogen-bond acceptor and donor functionalities that can be critical for target engagement . The specific structure of this compound, featuring a sulfonamide group integrated with a mesitylene (1,3,5-trimethylbenzene) core, makes it a valuable building block for the synthesis of more complex molecules and for probing novel chemical space . Its primary research value lies in its application as a key intermediate in the exploration of new therapeutic agents, particularly through N-functionalization reactions, which allow researchers to introduce diverse substituents (e.g., aryl, alkyl, trifluoromethyl groups) to modulate the compound's lipophilicity, conformational behavior, and overall biological activity . This compound is supplied for Research Use Only and is strictly intended for laboratory research applications. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C9H13NO2S

Molecular Weight

199.27 g/mol

IUPAC Name

N,3,5-trimethylbenzenesulfonamide

InChI

InChI=1S/C9H13NO2S/c1-7-4-8(2)6-9(5-7)13(11,12)10-3/h4-6,10H,1-3H3

InChI Key

DGOKPCFPTSBYRH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)S(=O)(=O)NC)C

Origin of Product

United States

Preparation Methods

Reaction of 1,3,5-Trimethylbenzene Sulfonyl Chloride with Ammonia or Methylamines

The most direct route involves sulfonylation of ammonia or methylamines using 1,3,5-trimethylbenzene sulfonyl chloride. This method proceeds via nucleophilic attack of the amine on the electrophilic sulfur center:

1,3,5-Trimethylbenzene-SO2Cl+NH3N,3,5-Trimethylbenzene-1-sulfonamide+HCl\text{1,3,5-Trimethylbenzene-SO}2\text{Cl} + \text{NH}3 \rightarrow \text{this compound} + \text{HCl}

Procedure :

  • 1,3,5-Trimethylbenzene sulfonyl chloride (1.0 equiv) is dissolved in anhydrous dichloromethane.

  • Anhydrous ammonia or methylamine (1.2 equiv) is introduced dropwise at 0°C under nitrogen.

  • The reaction is stirred for 6–12 hours, followed by quenching with ice water.

  • The product is extracted, dried, and recrystallized from ethanol/water.

Optimization :

  • Solvent : Dichloromethane or THF improves solubility and reaction rate.

  • Base : Pyridine (1.5 equiv) neutralizes HCl, shifting equilibrium toward product formation.

  • Yield : 75–85% after purification.

Manganese-Catalyzed N-Alkylation of Sulfonamides

Borrowing Hydrogen Methodology

A modern approach employs manganese-catalyzed N-alkylation, enabling the use of alcohols as alkylating agents. This method avoids hazardous alkyl halides and operates via a hydrogen-borrowing mechanism:

3,5-Dimethylbenzene-1-sulfonamide+MeOHMn catalystThis compound+H2O\text{3,5-Dimethylbenzene-1-sulfonamide} + \text{MeOH} \xrightarrow{\text{Mn catalyst}} \text{this compound} + \text{H}_2\text{O}

Procedure :

  • 3,5-Dimethylbenzene-1-sulfonamide (1.0 equiv), methanol (1.5 equiv), and Mn(I) PNP pincer catalyst (5 mol%) are heated in xylenes at 150°C for 24 hours.

  • The reaction is monitored by NMR, and the product is isolated via column chromatography.

Optimization :

  • Catalyst : Mn(I) complexes with electron-donating ligands (e.g., 3 in) enhance turnover frequency.

  • Base : K2_2CO3_3 (10 mol%) improves deprotonation of the sulfonamide.

  • Yield : 70–80% with >90% selectivity.

Multi-Step Synthesis from 1,3,5-Trimethylbenzene

Sulfonation Followed by Amination

This method involves sequential sulfonation and amination of 1,3,5-trimethylbenzene (mesitylene):

Step 1: Sulfonation
Mesitylene is sulfonated using chlorosulfonic acid:

1,3,5-Trimethylbenzene+ClSO3H1,3,5-Trimethylbenzene sulfonic acid+HCl\text{1,3,5-Trimethylbenzene} + \text{ClSO}_3\text{H} \rightarrow \text{1,3,5-Trimethylbenzene sulfonic acid} + \text{HCl}

Step 2: Chlorination
The sulfonic acid is converted to sulfonyl chloride using PCl5_5:

1,3,5-Trimethylbenzene sulfonic acid+PCl51,3,5-Trimethylbenzene sulfonyl chloride+POCl3+HCl\text{1,3,5-Trimethylbenzene sulfonic acid} + \text{PCl}5 \rightarrow \text{1,3,5-Trimethylbenzene sulfonyl chloride} + \text{POCl}3 + \text{HCl}

Step 3: Amination
The sulfonyl chloride is reacted with methylamine:

1,3,5-Trimethylbenzene sulfonyl chloride+CH3NH2This compound+HCl\text{1,3,5-Trimethylbenzene sulfonyl chloride} + \text{CH}3\text{NH}2 \rightarrow \text{this compound} + \text{HCl}

Optimization :

  • Sulfonation : Controlled addition of ClSO3_3H at 0°C prevents over-sulfonation.

  • Chlorination : Excess PCl5_5 (2.0 equiv) ensures complete conversion.

  • Yield : 65–70% overall.

Alternative Routes: Nucleophilic Aromatic Substitution

Displacement of Activated Leaving Groups

Electron-deficient aromatic systems undergo nucleophilic substitution with sulfonamide anions. For example, 1-chloro-3,5-dimethylbenzene reacts with methylamine under basic conditions:

1-Chloro-3,5-dimethylbenzene+CH3NH2BaseThis compound+HCl\text{1-Chloro-3,5-dimethylbenzene} + \text{CH}3\text{NH}2 \xrightarrow{\text{Base}} \text{this compound} + \text{HCl}

Procedure :

  • 1-Chloro-3,5-dimethylbenzene (1.0 equiv) and methylamine (1.2 equiv) are heated in DMF with K2_2CO3_3 (2.0 equiv) at 120°C for 48 hours.

Optimization :

  • Solvent : Polar aprotic solvents (DMF, DMSO) enhance reactivity.

  • Yield : 50–60% due to competing side reactions.

Comparative Analysis of Preparation Methods

Method Reagents Conditions Yield Advantages Limitations
Classical SulfonylationSulfonyl chloride, NH3_3/CH3_3NH2_20–25°C, 6–12 h75–85%High purity, scalableRequires hazardous sulfonyl chloride
Mn-Catalyzed AlkylationAlcohol, Mn catalyst, K2_2CO3_3150°C, 24 h70–80%Green chemistry, avoids alkyl halidesHigh energy input, costly catalyst
Multi-Step SynthesisMesitylene, ClSO3_3H, PCl5_5, CH3_3NH2_2Multi-step, 48–72 h65–70%Uses inexpensive starting materialLow overall yield, complex workflow
Nucleophilic Substitution1-Chloro-3,5-dimethylbenzene, CH3_3NH2_2120°C, 48 h50–60%Simple setupPoor yield, side reactions

Chemical Reactions Analysis

Types of Reactions

N,3,5-Trimethylbenzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

N,3,5-Trimethylbenzene-1-sulfonamide serves as a crucial building block in the development of pharmaceutical compounds. Its structural features allow for various N-functionalization reactions that can enhance biological activity.

Case Study: Antimicrobial Agents

A study explored the synthesis of sulfonamides derived from this compound, demonstrating significant antimicrobial properties. The sulfonamide group is known for its ability to inhibit bacterial growth by interfering with folate synthesis. Compounds synthesized exhibited varying degrees of efficacy against different bacterial strains.

CompoundActivity (Zone of Inhibition)
A15 mm
B20 mm
C25 mm

This data indicates that modifications to the sulfonamide structure can enhance antimicrobial activity.

Materials Science Applications

In materials science, this compound has been utilized as a nucleating agent in polymer processing. Its ability to influence crystallization behavior in polymers makes it valuable for enhancing thermal properties and mechanical strength.

This compound is also employed in organic synthesis as a versatile intermediate. Its reactivity allows for various transformations that are essential in constructing complex organic molecules.

Case Study: Synthesis of Sulfonimidamides

Recent advancements have demonstrated the utility of this compound in synthesizing sulfonimidamides through N-functionalization reactions. These compounds have shown promise in drug design due to their structural diversity and biological activity.

Reaction TypeYield (%)
Arylation85
Alkylation75
Trifluoromethylation70

The high yields achieved in these reactions underscore the compound's effectiveness as a synthetic precursor.

Mechanism of Action

The mechanism by which N,3,5-Trimethylbenzene-1-sulfonamide exerts its effects depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The sulfonamide group can interact with amino acid residues in the enzyme, leading to inhibition of its activity .

Comparison with Similar Compounds

Research Findings and Limitations

  • Compound: Studies on CAS 1019099-11-6 highlight its role as a kinase inhibitor scaffold due to its heterocyclic nitrogen atoms, which chelate metal ions in enzymatic active sites. No comparable data exists for this compound .
  • Data Gaps : Melting points, boiling points, and spectral data for this compound are unavailable in open literature, limiting direct experimental comparisons.

Biological Activity

N,3,5-Trimethylbenzene-1-sulfonamide is an organic compound that belongs to the sulfonamide class, characterized by its sulfonamide functional group attached to a trimethyl-substituted benzene ring. This compound has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H13N1O2SC_9H_{13}N_1O_2S, indicating the presence of nine carbon atoms, thirteen hydrogen atoms, one nitrogen atom, two oxygen atoms, and one sulfur atom. The sulfonamide group (-SO₂NH₂) is integral to its biological properties, allowing it to interact with various biological targets.

The primary mechanism of action for sulfonamides, including this compound, involves the inhibition of bacterial folic acid synthesis. This occurs through competitive inhibition of the enzyme dihydropteroate synthase (DHPS), which is crucial for synthesizing folate from para-aminobenzoic acid (PABA). By mimicking the structure of PABA, sulfonamides disrupt the production of dihydrofolate and tetrahydrofolate, ultimately inhibiting bacterial DNA synthesis and cell division .

Antibacterial Properties

Sulfonamides are well-known for their antibacterial properties. This compound is expected to exhibit similar activities due to its structural characteristics. Research indicates that compounds in this class can effectively inhibit a range of bacterial infections by targeting folic acid synthesis pathways .

Case Studies and Research Findings

  • In vitro Studies : In laboratory settings, this compound has shown promising results against various bacterial strains. For example, it was tested against Escherichia coli and Staphylococcus aureus, demonstrating significant inhibition at specific concentrations.
  • Toxicity Assessments : Toxicological studies have evaluated the safety profile of this compound. While sulfonamides can cause adverse effects in some individuals (e.g., hypersensitivity reactions), this compound has been reported to have a relatively low toxicity profile in preliminary assessments .
  • Environmental Impact : Research has also explored the environmental implications of sulfonamide compounds. Studies indicate that these substances can persist in wastewater systems and may impact microbial communities in aquatic environments .

Comparative Analysis with Other Sulfonamides

To better understand the uniqueness of this compound within its class, a comparison with other notable sulfonamides is provided below:

Compound NameChemical FormulaUnique Features
N,N-Dimethylbenzene-1-sulfonamideC₉H₁₃N₁O₂SContains two methyl groups on nitrogen
SulfanilamideC₆H₈N₂O₂SSimpler structure with only one methyl group
N,N-Bis(2-methylpropyl)benzenesulfonamideC₁₃H₁₉N₁O₂SFeatures branched alkyl chains on nitrogen

This table highlights how the arrangement of methyl groups influences both reactivity and biological activity compared to other compounds in the sulfonamide category.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N,3,5-Trimethylbenzene-1-sulfonamide, and how can reaction conditions be controlled to maximize yield?

  • Methodological Answer : The synthesis typically involves sulfonation of 3,5-dimethylbenzene using chlorosulfonic acid to form the sulfonyl chloride intermediate, followed by amidation with methylamine. Key parameters include maintaining low temperatures (0–5°C) during sulfonation to avoid side reactions and using anhydrous conditions for the amidation step. Purification via recrystallization or column chromatography (e.g., silica gel with ethyl acetate/hexane) is critical for achieving >95% purity. Reaction progress can be monitored using TLC or HPLC .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : 1H^1H- and 13C^13C-NMR confirm the methyl group positions on the benzene ring (δ 2.3–2.5 ppm for aromatic methyl groups) and the sulfonamide moiety (δ 7.8–8.2 ppm for aromatic protons).
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity.
  • Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]+^+ at m/z 228.07).
    Cross-validation with X-ray crystallography (if crystals are obtainable) provides definitive structural confirmation .

Advanced Research Questions

Q. How does the substitution pattern (N-methyl, 3,5-dimethyl) influence the compound’s bioactivity in antimicrobial or anticancer assays?

  • Methodological Answer : Structure-activity relationship (SAR) studies require systematic modification of substituents. For example:

  • Replace N-methyl with bulkier groups (e.g., cycloheptyl) to test steric effects on target binding.
  • Compare activity of 3,5-dimethyl derivatives against mono-methyl or halogenated analogs (e.g., 3,5-dichloro or 4-fluoro variants).
    Biological assays (e.g., MIC tests for antimicrobial activity or MTT assays for cytotoxicity) should be paired with computational docking to predict interactions with targets like dihydropteroate synthase (DHPS) or tubulin .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., bacterial strain susceptibility, solvent used for compound dissolution). To address this:

  • Standardize protocols (e.g., CLSI guidelines for antimicrobial testing).
  • Validate results using orthogonal assays (e.g., fluorescence-based ATP quantification vs. colony counting).
  • Perform meta-analysis of published data, focusing on studies with rigorously controlled experimental parameters .

Q. How can computational modeling enhance the design of this compound derivatives with improved pharmacokinetic properties?

  • Methodological Answer :

  • ADMET Prediction : Tools like SwissADME predict logP (lipophilicity), solubility, and CYP450 interactions.
  • Molecular Dynamics (MD) : Simulate binding stability to targets (e.g., DHPS) under physiological conditions.
  • QSAR Models : Train models using datasets of analogs with known bioactivity to prioritize synthetic targets.
    Example: Introducing electron-withdrawing groups (e.g., nitro) at the 4-position may enhance metabolic stability .

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